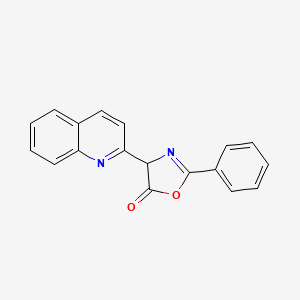

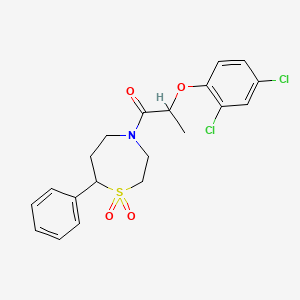

2-phenyl-4-(2-quinolinyl)-1,3-oxazol-5(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of “2-phenyl-4-(2-quinolinyl)-1,3-oxazol-5(4H)-one” can be achieved from Quinoline-N-oxide and 2-PHENYL-5-OXAZOLONE . The synthetic approaches and applications of this class of compounds in the synthesis of related four-membered to seven-membered heterocycles have been discussed .Molecular Structure Analysis

The molecular formula of “2-phenyl-4-(2-quinolinyl)-1,3-oxazol-5(4H)-one” is C18H12N2O2 . Its unique structure and reactivity offer promising avenues for further exploration.Chemical Reactions Analysis

The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . The reaction of 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2 (1 H )-one with hydroxylamine or hydroxylamine hydrochloride in ethylene glycol affords three regioisomeric oxazoloquinolones .Physical And Chemical Properties Analysis

The molecular weight of “2-phenyl-4-(2-quinolinyl)-1,3-oxazol-5(4H)-one” is 288.3 . More detailed physical and chemical properties like melting point, boiling point, and density are not available in the current resources.Scientific Research Applications

Synthesis and Structural Analysis

Synthesis Through Nitrene Intermediates : 2-Phenyl-4-(2-quinolinyl)-1,3-oxazol-5(4H)-one has been synthesized using nitrene intermediates. Kametani, Yamanaka, and Ogasawara (1969) explored the synthesis of oxazolo[5,4-b]quinoline through a nitrene intermediate, demonstrating the chemical reactivity of similar compounds (Kametani et al., 1969).

Molecular Structure and Interactions : Asiri, Akkurt, Khan, and Arshad (2009) studied the molecular structure of a similar compound, 4-(2-Methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one, highlighting its structural features like π–π interactions and intramolecular hydrogen bonds (Asiri et al., 2009).

Applications in Chemistry

Use as Synthons for Quinoline Derivatives : Kim (1981) demonstrated the use of similar compounds as synthons for the preparation of novel quinoline derivatives, showing their utility in synthesizing complex chemical structures (Kim, 1981).

Antibacterial Agent Synthesis : Sharma et al. (2012) explored the synthesis of quinazolin-4(3H)-ones as potential antibacterial agents, emphasizing the role of similar compounds in medicinal chemistry (Sharma et al., 2012).

Chemical Reactions and Properties

Reaction with Phosphonium Ylides : Boulos, Arsanious, and Ewies (2009) investigated the reaction of 2-phenyl-5-(4H)-oxazolone with phosphonium ylides, leading to new phosphorane compounds, showcasing the reactivity of similar oxazolone compounds (Boulos et al., 2009).

Nonlinear Optical Properties : Murthy et al. (2010) synthesized and studied the nonlinear optical properties of 4-substituted benzylidene-2-phenyl oxazol-5-ones, indicating the potential of similar compounds in photonics and electronics (Murthy et al., 2010).

Mechanism of Action

properties

IUPAC Name |

2-phenyl-4-quinolin-2-yl-4H-1,3-oxazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O2/c21-18-16(20-17(22-18)13-7-2-1-3-8-13)15-11-10-12-6-4-5-9-14(12)19-15/h1-11,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZJNCEFYTRGNNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(C(=O)O2)C3=NC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenyl-4-(2-quinolinyl)-1,3-oxazol-5(4H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2469621.png)

![Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2469623.png)

![9-benzyl-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2469624.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2469628.png)

![2-[1-(3-Methoxyphenyl)cyclobutyl]aceticacid](/img/structure/B2469629.png)

![4-benzoyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2469631.png)

![4-(4-ethoxyphenyl)-1-ethyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2469632.png)

![N-[4-(benzenesulfonamido)phenyl]acetamide](/img/structure/B2469637.png)

![2-Chloro-N-[[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]acetamide](/img/structure/B2469641.png)